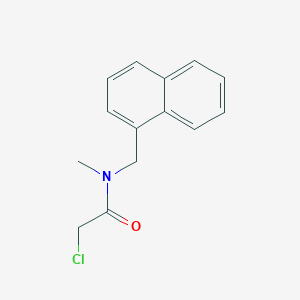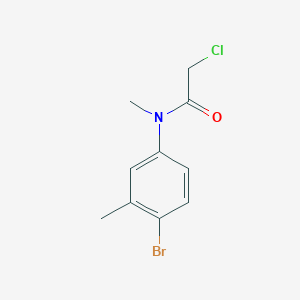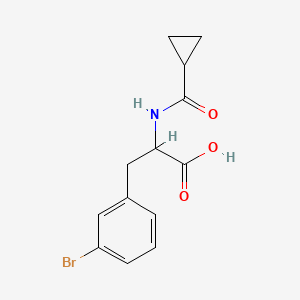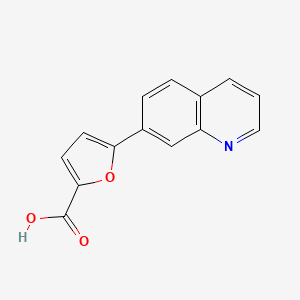![molecular formula C11H17NO4S2 B7628099 [4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol](/img/structure/B7628099.png)
[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol, also known as ESM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ESM is a morpholine-based compound that has a unique chemical structure, making it a promising candidate for use in drug discovery, organic synthesis, and other scientific applications.
Wirkmechanismus
[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol exerts its inhibitory effects on enzymes through a unique mechanism. It acts as a reversible inhibitor, binding to the active site of the enzyme and preventing the substrate from binding. This leads to a decrease in enzyme activity and, ultimately, a reduction in the physiological effects of the enzyme.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease, reduce oxidative stress, and increase antioxidant activity. Additionally, this compound has been found to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol has several advantages for use in lab experiments. It is relatively easy to synthesize and has a unique chemical structure that makes it a useful tool for studying enzyme inhibition. However, this compound also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on [4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol. One area of interest is the development of this compound-based drugs for the treatment of Alzheimer's and other neurodegenerative diseases. Additionally, this compound could be used as a tool for studying enzyme inhibition and developing new inhibitors with improved efficacy and selectivity. Finally, this compound could be used as a starting material for the synthesis of new compounds with potential applications in drug discovery and organic synthesis.
Conclusion
In conclusion, this compound is a promising compound with potential applications in drug discovery, organic synthesis, and other scientific fields. Its unique chemical structure and inhibitory effects on enzymes make it a useful tool for studying enzyme inhibition and developing new drugs for the treatment of diseases such as Alzheimer's and Parkinson's.
Synthesemethoden
[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol can be synthesized using a variety of methods, including the reaction of 5-ethylthiophene-2-sulfonyl chloride with morpholine in the presence of a base, such as triethylamine. The resulting product is then treated with formaldehyde to obtain this compound.
Wissenschaftliche Forschungsanwendungen
[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol has been extensively studied for its potential applications in drug discovery. It has been found to exhibit potent inhibitory activity against a variety of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play a crucial role in various physiological processes and are often targeted for the treatment of diseases such as Alzheimer's, Parkinson's, and depression.
Eigenschaften
IUPAC Name |
[4-(5-ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S2/c1-2-10-3-4-11(17-10)18(14,15)12-5-6-16-9(7-12)8-13/h3-4,9,13H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIXFFCVLWJJFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCOC(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![10-(3-Methoxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7628017.png)

![2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide](/img/structure/B7628028.png)
![2-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide](/img/structure/B7628030.png)

![2-[2-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7628059.png)


![6-methyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7628090.png)
![2-amino-6-(2-methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B7628097.png)
![Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate](/img/structure/B7628107.png)


![2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628130.png)
